Pyrrolo[2,1-b]quinazolin-9(1H)-one
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Overview
Description
Pyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinazolinone moiety. The unique structure of this compound imparts it with a range of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the construction of the fused ring system through various synthetic strategies. One common method is the silver-mediated intramolecular alkyne hydroamination reaction. This reaction involves the use of silver triflate (AgOTf) as a catalyst to facilitate the intramolecular addition of an alkyne to an amine, forming the desired heterocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, the use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrrole or quinazolinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted this compound derivatives, which can exhibit diverse biological activities and chemical properties.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Pyrrolo[2,1-b]quinazolin-9(1H)-one derivatives are being investigated as potential therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cancer cell growth. Additionally, the compound can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Pyrrolo[2,1-b]quinazolin-9(1H)-one can be compared with other similar heterocyclic compounds, such as:
Pyrido[2,1-b]quinazolin-9(1H)-one: Similar in structure but with a pyridine ring instead of a pyrrole ring.
Quinazolin-4(3H)-one: Lacks the fused pyrrole ring, resulting in different chemical and biological properties.
Indolo[2,1-b]quinazolin-9(1H)-one: Contains an indole ring, which imparts distinct biological activities.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric effects, which contribute to its diverse reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2O |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C11H8N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-6H,7H2 |
InChI Key |
CHHBADVEMSBGFP-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=NC3=CC=CC=C3C(=O)N21 |
Origin of Product |
United States |
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